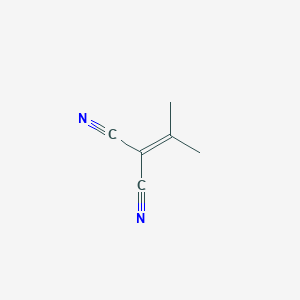

Isopropylidenemalononitrile

Description

Properties

IUPAC Name |

2-propan-2-ylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBHWAQBDJEGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336394 | |

| Record name | Isopropylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13166-10-4 | |

| Record name | Isopropylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Isopropylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of isopropylidenemalononitrile (CAS RN: 13166-10-4). The information is compiled from various chemical suppliers and databases to ensure a thorough summary for research and development applications.

Core Physical and Chemical Properties

This compound, also known as 1,1-Dicyano-2-methyl-1-propene, is a nitrile compound with the molecular formula C₆H₆N₂.[1][2] It presents as a colorless to light yellow clear liquid.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂ | [1][2] |

| Molecular Weight | 106.13 g/mol | [2][3] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| Density | 0.96 g/cm³[4][5] | [4][5] |

| Boiling Point | 215.7 °C at 760 mmHg[1], 112 °C at 25 mmHg[4][5][6] | [1][4][5][6] |

| Flash Point | 100.6 °C[1], 101 °C[4][5][6] | [1][4][5][6] |

| Refractive Index | 1.459[1], 1.4680-1.4710[4][5], 1.47[6] | [1][4][5][6] |

| Solubility | Soluble in Methanol | [1][3][4][5] |

| Vapor Pressure | 0.146 mmHg at 25°C | [1] |

| Storage Temperature | Refrigerator (0-10°C), Inert atmosphere | [1][6] |

Experimental Protocols for Property Determination

1. Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is through simple distillation.[7]

-

Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

-

Procedure:

-

Place a small volume of this compound in the round-bottom flask along with a boiling chip.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump and manometer are required.

-

2. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (a flask with a specific volume) and an analytical balance.

-

Procedure:

-

Weigh the empty, clean, and dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

-

3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

4. Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the structure and purity of a compound.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra should be acquired.[2]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum of this compound would show characteristic peaks for the nitrile (C≡N) and alkene (C=C) functional groups.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structure elucidation.[2]

Synthesis Workflow

This compound can be synthesized via a Knoevenagel condensation reaction between acetone and malononitrile.[10] This reaction is often catalyzed by a base. A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H6N2 | CID 533473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13166-10-4 [chemicalbook.com]

- 4. 13166-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 13166-10-4 [amp.chemicalbook.com]

- 6. This compound | 13166-10-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lehigh.edu [lehigh.edu]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Isopropylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropylidenemalononitrile, a valuable building block in organic synthesis, from the readily available starting materials, acetone and malononitrile. This synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, experimental protocols, and a comparative analysis of various catalytic systems and reaction conditions.

Reaction Overview: The Knoevenagel Condensation

The synthesis of this compound from acetone and malononitrile is a prime example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (acetone), followed by a dehydration step to yield an α,β-unsaturated dinitrile. The reaction is typically catalyzed by a weak base.

The overall transformation is as follows:

Acetone + Malononitrile → this compound + Water

The reactivity of the active methylene group in malononitrile is due to the electron-withdrawing nature of the two nitrile groups, which increases the acidity of the adjacent methylene protons. A basic catalyst facilitates the deprotonation of malononitrile to form a resonance-stabilized carbanion, which then acts as the nucleophile.

Reaction Mechanism and Experimental Workflow

The base-catalyzed Knoevenagel condensation of acetone and malononitrile proceeds through the following key steps:

-

Deprotonation: The basic catalyst removes a proton from the α-carbon of malononitrile, forming a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a proton source (e.g., the conjugate acid of the catalyst or a solvent molecule) to form a β-hydroxy nitrile.

-

Dehydration: The β-hydroxy nitrile undergoes elimination of a water molecule to form the final product, this compound.

A schematic representation of the experimental workflow is provided below.

Caption: General experimental workflow for the synthesis of this compound.

The reaction mechanism can be visualized as a signaling pathway:

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Comparative Data on Reaction Conditions

The yield of this compound is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes key quantitative data from various reported procedures.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Method | Reference |

| Aluminum Oxide (Al₂O₃) | Toluene | 45 | 1 hour | 94 | Batch | [1] |

| Aluminum Oxide (Al₂O₃) | Dichloromethane | 20 | Continuous | 91 | Continuous Flow | [1] |

| Ammonium Acetate | None (Solvent-free) | 100 | 1 hour | 13 | Thermal Heating | |

| Silica Gel | None (Solvent-free) | 300W | 20 min | Moderate | Microwave |

Note: The product was reported to precipitate in the batch reaction with toluene.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Batch Synthesis using Aluminum Oxide in Toluene

This protocol is based on a reported high-yield batch synthesis.[1]

Materials:

-

Malononitrile

-

Acetone

-

Basic Aluminum Oxide (Al₂O₃)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Drying oven

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile (1.0 eq) and toluene.

-

Add basic aluminum oxide (catalytic amount) to the stirred solution.

-

Add acetone (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 45°C with constant stirring for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold toluene to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Protocol 2: Solvent-Free Synthesis using a Solid Catalyst

This protocol offers a more environmentally friendly approach by avoiding the use of organic solvents.

Materials:

-

Malononitrile

-

Acetone

-

Ammonium Acetate or Silica Gel

-

Mortar and pestle

-

Reaction vessel suitable for microwave or thermal heating

Procedure:

-

In a mortar, thoroughly mix malononitrile (1.0 eq), the chosen catalyst (ammonium acetate or silica gel), and acetone (1.1 eq).

-

Transfer the mixture to a suitable reaction vessel.

-

For thermal heating: Heat the mixture in a round-bottom flask at a specified temperature (e.g., 100°C) for the required time (e.g., 1 hour), with stirring if possible.

-

For microwave irradiation: Place the reaction vessel in a microwave reactor and irradiate at a specified power (e.g., 300W) for the required time (e.g., 20 minutes).

-

After cooling, the crude product is obtained.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Purification and Characterization

The primary methods for the purification of this compound are recrystallization and column chromatography.

-

Recrystallization: The crude product can be dissolved in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) and allowed to cool slowly. The purified crystals are then collected by filtration.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

The structure and purity of the final product should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=C).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound from acetone and malononitrile via the Knoevenagel condensation is a robust and efficient reaction. High yields can be achieved under both batch and continuous flow conditions. The choice of catalyst and solvent plays a crucial role in the reaction outcome, with aluminum oxide in toluene providing excellent yields in a batch process. Solvent-free methods offer a greener alternative. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high-purity this compound for its application in further synthetic endeavors.

References

An In-Depth Mechanistic Guide to the Knoevenagel Condensation: Synthesis of Isopropylidenemalononitrile

Executive Summary: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, prized for its efficiency in synthesizing α,β-unsaturated compounds from active methylene precursors.[1] This technical guide provides a detailed examination of the reaction mechanism as applied to the synthesis of isopropylidenemalononitrile from acetone and malononitrile. We will explore the nuanced roles of the reactants and catalyst, delineate the step-wise mechanistic pathway, analyze various catalytic systems, and provide a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this critical transformation.

Introduction to the Knoevenagel Condensation

Named after the German chemist Emil Knoevenagel, this reaction is a pivotal modification of the aldol condensation.[2] Its core function is the reaction between a carbonyl compound (an aldehyde or ketone) and an "active hydrogen" or "active methylene" compound—a molecule where a CH₂ or CHR group is flanked by strong electron-withdrawing groups (EWGs).[2][3]

1.1 Core Principles and Significance

The defining feature of the Knoevenagel condensation is the enhanced acidity of the α-protons on the active methylene compound. The EWGs, such as nitrile (-CN), ester (-COOR), or nitro (-NO₂) groups, stabilize the resulting carbanion (enolate) through resonance and induction. This stabilization allows the reaction to be effectively catalyzed by weak bases like primary, secondary, or tertiary amines, avoiding the self-condensation of the carbonyl reactant that can occur with stronger bases.[2][3] The reaction proceeds via a nucleophilic addition followed by a dehydration step, culminating in a highly functionalized and often conjugated product.[2]

1.2 Synthetic Utility

The Knoevenagel condensation is a cornerstone for creating α,β-unsaturated systems, which are key structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[1] The reaction that produces benzylidenemalononitrile and its derivatives, for instance, is a gateway to compounds with demonstrated antifungal, antibacterial, and even larvicidal properties.[3][4] The specific product of this guide, this compound, is a well-known precursor to CS gas.[2]

The Core Mechanism: Acetone and Malononitrile

The synthesis of this compound serves as an excellent model for understanding the Knoevenagel condensation mechanism. The reaction involves the ketone, acetone, and the highly active methylene compound, malononitrile.

2.1 Reactant Roles

-

Malononitrile (Propanedinitrile): This is the nucleophilic component. The two nitrile groups are powerful EWGs that make the central methylene protons (pKa ≈ 11 in DMSO) sufficiently acidic to be removed by a mild base.

-

Acetone (Propan-2-one): This is the electrophilic component. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom and is susceptible to nucleophilic attack.

-

Catalyst (Weak Base): A catalyst, typically a weak amine like piperidine or an ammonium salt, is used to facilitate the deprotonation of malononitrile without promoting the self-condensation of acetone.[2][3] In some green chemistry protocols, even water can act as a weak Brønsted base catalyst.[5]

2.2 Step-by-Step Mechanistic Pathway

The reaction proceeds through a clear, multi-step sequence involving carbanion formation, nucleophilic addition, and dehydration.

-

Step A: Base-Catalyzed Deprotonation. The reaction is initiated when the base catalyst (B:) abstracts an acidic proton from the central carbon of malononitrile. This creates a resonance-stabilized carbanion, which is a potent nucleophile.[5]

-

Step B: Nucleophilic Attack. The malononitrile carbanion attacks the electrophilic carbonyl carbon of acetone. The π-electrons of the carbonyl double bond are displaced onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Step C: Protonation of the Intermediate. The negatively charged oxygen of the alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺), which was formed in the first step. This yields a neutral β-hydroxy nitrile adduct, the aldol-type intermediate.

-

Step D: Dehydration to the Final Product. The reaction culminates in the elimination of a water molecule. The base catalyst removes a proton from the central carbon (the one that was initially deprotonated), and the hydroxyl group departs. This dehydration step is highly favorable as it results in the formation of a stable, conjugated π-system, yielding the final product, this compound.[2][6]

2.3 Mechanistic Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 6. Knoevenagel Condensation [organic-chemistry.org]

Spectroscopic Profile of Isopropylidenemalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopropylidenemalononitrile (C₆H₆N₂), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.34 | Singlet | 6H | 2 x -CH₃ |

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C=(C(CN)₂) |

| 111.9 | -CN |

| 90.3 | =C(CN)₂ |

| 26.2 | -CH₃ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2231 | Strong | C≡N (Nitrile) stretch |

| 1595 | Medium | C=C (Alkene) stretch |

| 1445, 1419, 1373 | Medium | C-H (Methyl) bend |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 106 | 100 | [M]⁺ (Molecular Ion) |

| 91 | 60 | [M-CH₃]⁺ |

| 79 | 15 | [M-HCN]⁺ |

| 64 | 25 | [M-CH₃CN]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (zg30) was used.

-

Number of Scans: 16 scans were accumulated.

-

Relaxation Delay: A relaxation delay of 1.0 second was set between scans.

-

Spectral Width: The spectral width was set to 16 ppm.

-

Data Processing: The acquired free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) was used.

-

Number of Scans: 1024 scans were accumulated.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was employed.

-

Spectral Width: The spectral width was set to 240 ppm.

-

Data Processing: The FID was processed with a line broadening of 1.0 Hz. The spectrum was referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound sample was placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal was recorded.

-

The sample spectrum was then acquired by co-adding 16 scans.

-

Resolution: The spectral resolution was set to 4 cm⁻¹.

-

Spectral Range: The data was collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum was generated by taking the ratio of the sample spectrum to the background spectrum and converting it to absorbance.

Mass Spectrometry (MS)

Mass spectrum was obtained using a gas chromatograph-mass spectrometer (GC-MS) system (Agilent 7890B GC coupled to a 5977A MSD).

-

Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the GC.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

-

Gas Chromatography:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: The oven temperature was held at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Reactivity of the Double Bond in Isopropylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylidenemalononitrile, a prominent member of the α,β-unsaturated dinitrile family, possesses a highly reactive carbon-carbon double bond susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this double bond, with a particular focus on its synthesis via Knoevenagel condensation, its propensity for base-catalyzed dimerization, and its utility as a Michael acceptor and a dienophile/dipolarophile in cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The electron-withdrawing nature of the two cyano groups renders the double bond of this compound (2-(propan-2-ylidene)malononitrile) highly electrophilic. This inherent reactivity makes it a versatile building block for the synthesis of a wide array of carbocyclic and heterocyclic compounds. Understanding the factors that govern its reactivity is crucial for harnessing its synthetic potential. This guide delves into the core reactions involving the double bond of this compound, providing detailed experimental procedures and quantitative data to facilitate its application in research and development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation of acetone with malononitrile.[1][2][3] This reaction is typically catalyzed by a weak base, such as piperidine or aluminum oxide.[4][5]

Experimental Protocol: Knoevenagel Condensation with Piperidine Catalyst

Reaction Scheme:

Caption: Knoevenagel condensation of acetone and malononitrile.

Procedure: A mixture of acetone (1.0 mol), malononitrile (1.0 mol), and piperidine (0.05 mol) in a suitable solvent (e.g., ethanol, 200 mL) is refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by distillation or recrystallization to afford this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Acetone | Malononitrile | Piperidine | Ethanol | 2-4 | 85-95 | [5][6] |

| Acetone | Malononitrile | Aluminum Oxide | Toluene | 1 | 94 | [4] |

Table 1: Knoevenagel Condensation for this compound Synthesis.

Continuous Flow Synthesis

A continuous flow process offers advantages in terms of scalability and safety. In a reported procedure, a solution of acetone and malononitrile in dichloromethane (DCM) is passed through a packed bed of aluminum oxide (Al₂O₃) as the catalyst.[4] This method allows for high-yielding production in a significantly shorter reaction time.[4]

Reactivity of the Double Bond

The electron-deficient nature of the double bond in this compound dictates its reactivity, making it susceptible to nucleophilic attack (Michael addition) and participation in pericyclic reactions (cycloadditions). A common side reaction, particularly under basic conditions, is dimerization.[7]

Base-Catalyzed Dimerization

In the presence of a base, this compound can undergo dimerization.[7] This reaction proceeds through a Michael-type addition of the carbanion generated from one molecule of this compound onto the electron-deficient double bond of a second molecule. The resulting dimer can exist in different tautomeric forms.[8] The formation of this dimeric product can lead to confusion regarding the properties of the monomeric product.[8]

Reaction Scheme:

Caption: Base-catalyzed dimerization of this compound.

This dimerization is a significant consideration in reactions involving this compound under basic conditions, as it can reduce the yield of the desired product.[7]

Michael Addition

The double bond of this compound is an excellent Michael acceptor, readily reacting with a variety of nucleophiles in a conjugate addition manner.[9][10]

Thiols are soft nucleophiles that readily undergo Michael addition to α,β-unsaturated systems.[11] The reaction of this compound with thiols, such as thiophenol or ethanethiol, proceeds under basic catalysis to yield the corresponding β-thioether adducts.

Experimental Protocol: Michael Addition of Thiophenol

Reaction Scheme:

Caption: Michael addition of thiophenol to this compound.

Procedure: To a solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in a suitable solvent such as ethanol or THF (10 mL), a catalytic amount of a base like triethylamine (Et₃N) (0.1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography.

| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |

| Thiophenol | Et₃N | Ethanol | 4-6 | >90 |

| Ethanethiol | NaOEt | Ethanol | 2-3 | >95 |

Table 2: Michael Addition of Thiols to this compound. (Note: The data in this table is representative and may vary based on specific experimental conditions.)

Amines, acting as nitrogen nucleophiles, also readily add to the double bond of this compound.[12][13] The reaction with primary and secondary amines, such as piperidine or morpholine, typically proceeds smoothly to give the corresponding β-amino adducts.

Experimental Protocol: Michael Addition of Piperidine

Reaction Scheme:

Caption: Michael addition of piperidine to this compound.

Procedure: this compound (1.0 mmol) is dissolved in a solvent like acetonitrile (10 mL), and piperidine (1.1 mmol) is added dropwise at room temperature. The reaction is typically exothermic and proceeds rapidly. After stirring for a short period (e.g., 30 minutes), the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

| Nucleophile | Solvent | Time (min) | Yield (%) |

| Piperidine | Acetonitrile | 30 | >95 |

| Morpholine | Methanol | 60 | >90 |

Table 3: Michael Addition of Amines to this compound. (Note: The data in this table is representative and may vary based on specific experimental conditions.)

Cycloaddition Reactions

The electron-deficient double bond of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing access to various cyclic structures.[14]

As a dienophile, this compound can react with conjugated dienes in a Diels-Alder reaction to form six-membered rings.[15] The reaction is often facilitated by the use of Lewis acid catalysts, which coordinate to the cyano groups, further increasing the electrophilicity of the double bond.[16][17]

Experimental Protocol: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

Reaction Scheme:

Caption: Diels-Alder reaction of this compound.

Procedure: A mixture of this compound (1.0 mmol), 2,3-dimethyl-1,3-butadiene (1.2 mmol), and a catalytic amount of a Lewis acid such as aluminum chloride (AlCl₃) (0.1 mmol) in a dry, inert solvent like dichloromethane is stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the residue is purified by chromatography.

| Diene | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 2,3-Dimethyl-1,3-butadiene | AlCl₃ | 40 | 12 | 75-85 |

| Cyclopentadiene | None | 25 | 24 | 60-70 |

Table 4: Diels-Alder Reactions of this compound. (Note: The data in this table is representative and may vary based on specific experimental conditions.)

This compound can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings.[4][18]

Experimental Protocol: [3+2] Cycloaddition with Phenyl Azide

Reaction Scheme:

Caption: [3+2] Cycloaddition of this compound with phenyl azide.

Procedure: A solution of this compound (1.0 mmol) and phenyl azide (1.1 mmol) in an inert solvent like toluene is heated under reflux. The reaction is monitored by TLC until the starting materials are consumed. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the corresponding triazoline derivative.

| 1,3-Dipole | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl Azide | Toluene | 110 | 24 | 60-70 |

| Benzonitrile Oxide | Dichloromethane | 25 | 12 | 70-80 |

Table 5: [3+2] Cycloaddition Reactions of this compound. (Note: The data in this table is representative and may vary based on specific experimental conditions.)

Spectroscopic Data of Reaction Products

The characterization of the products formed from the reactions of this compound is crucial for confirming their structures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key analytical techniques for this purpose.

| Product Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Michael Adduct (Thiol) | 2.5-3.5 (m, CH-S), 1.3-1.5 (d, CH₃) | 118-120 (CN), 40-50 (CH-CN), 30-40 (CH-S) | 2240-2260 (C≡N) |

| Michael Adduct (Amine) | 2.8-3.8 (m, CH-N), 1.2-1.4 (d, CH₃) | 118-120 (CN), 50-60 (CH-CN), 40-50 (CH-N) | 2240-2260 (C≡N) |

| Diels-Alder Adduct | 1.0-2.5 (m, aliphatic CH, CH₂), 5.5-6.0 (m, C=CH) | 118-120 (CN), 120-140 (C=C), 30-50 (aliphatic C) | 2240-2260 (C≡N) |

| [3+2] Cycloaddition Adduct | 3.5-5.0 (m, heterocyclic CH), 1.2-1.8 (s, CH₃) | 115-120 (CN), 60-80 (heterocyclic C) | 2240-2260 (C≡N) |

Table 6: Representative Spectroscopic Data for this compound Reaction Products. (Note: Chemical shifts and absorption frequencies are approximate and can vary depending on the specific structure and solvent.)

Conclusion

The double bond in this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. Its facile synthesis via Knoevenagel condensation, coupled with its susceptibility to Michael additions and cycloaddition reactions, provides access to a diverse range of functionalized molecules. This guide has provided a detailed overview of these key reactions, including experimental protocols and quantitative data, to aid researchers in leveraging the synthetic potential of this compound for the development of new pharmaceuticals, functional materials, and other valuable chemical entities. Careful consideration of reaction conditions, particularly the role of base catalysis in promoting dimerization, is essential for achieving high yields of desired products.

References

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lewis Acid Catalyzed Formal (3+2)-Cycloaddition of Bicyclo[1.1.0]butanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hereon.de [hereon.de]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 16. chemscene.com [chemscene.com]

- 17. The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Isopropylidenemalononitrile: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of isopropylidenemalononitrile, a versatile and highly reactive organic compound. While its initial discovery is not pinpointed to a singular publication, its history is intrinsically linked to the development of the Knoevenagel condensation in the late 19th and early 20th centuries. This document details the primary synthetic routes, with a focus on the Knoevenagel condensation of acetone and malononitrile, providing both historical context and modern, optimized protocols. A thorough examination of its physicochemical properties, spectroscopic data, and key reactivity patterns, including its notable propensity for dimerization, is presented. Furthermore, this guide highlights the significant role of this compound as a key building block in the synthesis of pharmaceuticals, with a particular focus on its application in the production of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the chemistry and applications of this important molecule.

Introduction

This compound, also known as 2-propan-2-ylidenepropanedinitrile, is a member of the α,β-unsaturated nitrile family of compounds. Its structure, characterized by a dicyanomethylene group attached to an isopropylidene moiety, renders it a highly activated and versatile reagent in organic synthesis. The two electron-withdrawing nitrile groups significantly influence the electronic properties of the double bond, making it susceptible to a variety of nucleophilic addition reactions and a valuable precursor for the construction of more complex molecular architectures.

The significance of this compound lies in its utility as a key intermediate in the synthesis of a range of fine chemicals and pharmaceuticals. Its reactivity has been harnessed to create diverse heterocyclic and carbocyclic systems. A prime example of its industrial importance is its role as a starting material in the synthesis of Nevirapine, a critical antiretroviral medication used in the treatment of HIV-1 infection. This guide aims to provide a comprehensive overview of the discovery, synthesis, properties, reactivity, and applications of this compound, serving as a valuable resource for scientific professionals.

Historical Context and "Discovery"

A definitive publication detailing the "discovery" or first synthesis of this compound is not readily apparent in the historical chemical literature. Its emergence is more accurately understood within the broader context of the development and exploration of the Knoevenagel condensation reaction. The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, was first reported by Emil Knoevenagel in the late 19th century.[1] This reaction initially focused on the condensation of aldehydes with active methylene compounds.

The extension of the Knoevenagel condensation to ketones, which are generally less reactive than aldehydes, was a subsequent development. While a specific date for the first reaction of acetone with malononitrile is not easily traceable, the fundamental principles of the Knoevenagel condensation were well-established by the mid-20th century, as evidenced by publications such as the 1945 paper in the Journal of the American Chemical Society on the condensation of aryl alkyl ketones with malononitrile. By the early 1960s, this compound was a known compound, with its dimerization being a subject of academic study, as highlighted by the work of J. K. Williams in 1963 published in The Journal of Organic Chemistry. This suggests that its synthesis was considered a routine application of the well-understood Knoevenagel condensation.

Therefore, the "discovery" of this compound can be seen not as a singular event, but as a natural progression in the application of a powerful synthetic methodology.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation between acetone and malononitrile. This reaction involves the base-catalyzed condensation of the active methylene protons of malononitrile with the carbonyl group of acetone, followed by dehydration to yield the α,β-unsaturated product.

Reaction Mechanism

The mechanism of the Knoevenagel condensation is a well-established, multi-step process:

-

Deprotonation: A base abstracts a proton from the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two nitrile groups, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent to yield a β-hydroxy nitrile intermediate.

-

Dehydration: The β-hydroxy nitrile undergoes base-catalyzed dehydration, eliminating a molecule of water to form the final product, this compound.

Figure 1: Mechanism of the Knoevenagel Condensation.

Experimental Protocols

A variety of catalysts and reaction conditions have been reported for the synthesis of this compound, ranging from traditional base catalysis to more modern, environmentally friendly approaches.

Protocol 1: Traditional Base-Catalyzed Synthesis

This protocol is a representative example of a conventional method for the synthesis of this compound.

Materials:

-

Malononitrile

-

Acetone

-

Piperidine (or another suitable base like β-alanine)

-

Toluene (or another suitable solvent)

-

Dean-Stark apparatus

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add malononitrile (1.0 eq), acetone (1.5-2.0 eq), and toluene.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove the catalyst and any unreacted malononitrile.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Greener, Solvent-Free Synthesis

Recent advancements have focused on developing more environmentally benign synthetic methods.

Materials:

-

Malononitrile

-

Acetone

-

Basic alumina (Al₂O₃) or another solid catalyst

-

Mortar and pestle (optional)

-

Microwave reactor (optional)

Procedure:

-

In a mortar, thoroughly mix malononitrile (1.0 eq), acetone (1.5-2.0 eq), and a catalytic amount of basic alumina.

-

The reaction can be performed at room temperature with stirring or accelerated by gentle heating or microwave irradiation.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be extracted with a suitable solvent (e.g., dichloromethane) and the solid catalyst can be filtered off and potentially reused.

-

The solvent is then removed under reduced pressure to afford the product.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid or low-melting solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 49-51 °C |

| Boiling Point | 215.7 °C at 760 mmHg[2] |

| Density | 0.986 g/cm³[2] |

| Refractive Index | 1.459[2] |

| Solubility | Soluble in most organic solvents (e.g., acetone, ethanol, dichloromethane, toluene). |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ ~2.2 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃) | δ ~25 (CH₃), ~85 (C=C(CN)₂), ~112 (CN), ~170 (C=C(CN)₂) |

| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch) |

| Mass Spectrometry (EI) | m/z 106 (M⁺) |

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system and the presence of the two nitrile groups.

Dimerization

One of the most characteristic reactions of this compound is its propensity to undergo base-catalyzed dimerization. This reaction is often observed as a competing process during its synthesis, especially under strongly basic conditions or upon prolonged reaction times. The structure of the dimer has been a subject of investigation, with studies indicating the formation of a substituted aminocyclohexadiene derivative.

Figure 2: Dimerization of this compound.

Nucleophilic Addition Reactions

The electron-deficient double bond of this compound readily undergoes Michael addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity makes it a valuable building block for the synthesis of more complex molecules.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile, leading to the formation of six-membered rings.

Applications in Organic Synthesis

This compound is a crucial precursor in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Synthesis of Nevirapine

The most prominent application of this compound is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. In a multi-step synthesis, this compound is first converted to an enamine intermediate, which then undergoes cyclization to form a substituted nicotinonitrile. This nicotinonitrile is a key precursor to the final Nevirapine molecule.

Figure 3: Simplified workflow for Nevirapine synthesis.

Synthesis of Other Heterocycles

The reactivity of this compound has been exploited in the synthesis of a variety of other heterocyclic compounds, including pyridines, pyrimidines, and thiophenes, which are common scaffolds in medicinal chemistry.

Conclusion

This compound, a product of the classic Knoevenagel condensation, has established itself as a valuable and versatile building block in modern organic synthesis. While its formal "discovery" is intertwined with the historical development of condensation chemistry, its contemporary significance is undisputed. Its straightforward synthesis, coupled with its rich and predictable reactivity, makes it an attractive starting material for the construction of complex molecular architectures. The pivotal role of this compound in the industrial synthesis of Nevirapine underscores its importance in the pharmaceutical sector. This technical guide has aimed to provide a comprehensive and practical overview of this key chemical entity, serving as a valuable resource for researchers and professionals engaged in the art and science of chemical synthesis and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Longstreet, A. R., Opalka, S. M., Campbell, B. S., Gupton, B. F., & McQuade, D. T. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578. [Link]

-

Williams, J. K. (1963). The Structure and Some Reactions of this compound Dimer. The Journal of Organic Chemistry, 28(4), 1054–1059. [Link]

-

LookChem. This compound. [Link]

-

Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

-

Nakano, Y., Niki, S., Kinouchi, S., Miyamae, H., & Igarashi, M. (2006). Knoevenagel Reaction of Malononitrile with Acetone Followed by Double Cyclization Catalyzed by KF-Coated Alumina in Aqueous Solution. Bulletin of the Chemical Society of Japan, 79(7), 1143-1145. [Link]

Sources

Isopropylidenemalononitrile CAS number and chemical structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropylidenemalononitrile, a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications in drug development, with a focus on providing practical information for laboratory and research settings.

Chemical Identity and Structure

This compound, also known as 2-(propan-2-ylidene)malononitrile, is an organic compound that plays a significant role as a precursor in the synthesis of more complex molecules.[1]

CAS Number: 13166-10-4[2]

Molecular Formula: C₆H₆N₂[2]

Chemical Structure:

The structure of this compound features a central double bond connecting an isopropylidene group to a malononitrile moiety.

-

IUPAC Name: 2-propan-2-ylidenepropanedinitrile[2]

-

SMILES: CC(=C(C#N)C#N)C[2]

-

InChI: InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3[2]

-

InChIKey: NVBHWAQBDJEGEO-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 106.13 g/mol [2] |

| Appearance | Colorless to pale yellow, clear liquid[3] |

| Boiling Point | 112 °C at 25 mmHg |

| Density | 0.96 g/cm³ |

| Flash Point | 101 °C |

| Refractive Index | 1.4680-1.4710 |

| Solubility | Soluble in methanol. Predicted to be soluble in polar aprotic solvents like acetone and ethyl acetate, and nonpolar solvents like toluene. Sparingly soluble in polar protic solvents like ethanol and hexane.[4] |

| Stability | Heat sensitive and sensitive to air. Should be stored under an inert atmosphere in a refrigerator.[3] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | The ¹H NMR spectrum is expected to show signals corresponding to the two equivalent methyl groups of the isopropylidene moiety. |

| ¹³C NMR | The ¹³C NMR spectrum will display characteristic peaks for the methyl carbons, the quaternary carbon of the double bond, the carbon bearing the nitrile groups, and the nitrile carbons.[5][6][7][8] The chemical shifts are influenced by the electron-withdrawing nitrile groups and the sp² hybridization of the double bond. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl and cyano groups. |

Synthesis of this compound

This compound is synthesized via a Knoevenagel condensation reaction between acetone and malononitrile.[9][10] This reaction involves the nucleophilic addition of the active methylene compound (malononitrile) to the carbonyl group of the ketone (acetone), followed by dehydration.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Malononitrile

-

Acetone

-

Weak base catalyst (e.g., piperidine, ammonium acetate, or aluminum oxide)

-

Solvent (e.g., ethanol, or solvent-free conditions can be employed)

-

Round-bottom flask

-

Reflux condenser (if heating)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve malononitrile in a suitable solvent such as ethanol. If performing the reaction under solvent-free conditions, directly mix the reactants.

-

Addition of Reactants: Add an excess of acetone to the malononitrile solution.

-

Catalyst Addition: Introduce a catalytic amount of a weak base. The choice of catalyst can influence reaction time and yield.

-

Reaction Conditions: The reaction can be stirred at room temperature or gently heated under reflux to increase the reaction rate. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activity. Its primary application in drug development is as a precursor for nicotinonitrile derivatives, which are key building blocks for certain pharmaceuticals.

A notable example is its use in the synthesis of a precursor to Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[9]

Experimental Workflow: Synthesis of a Nevirapine Precursor

The following workflow outlines the synthesis of 2-bromo-4-methylnicotinonitrile from this compound.[9][10]

References

- 1. This compound | 13166-10-4 [amp.chemicalbook.com]

- 2. This compound | C6H6N2 | CID 533473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of Isopropylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of isopropylidenemalononitrile. Due to the limited availability of direct experimental data for this compound, this document focuses on the established methodologies for determining its thermodynamic characteristics. We present detailed experimental protocols for calorimetry and other techniques, alongside computational approaches that can be employed to estimate these crucial parameters. To provide a practical context, thermodynamic data for structurally related compounds—malononitrile, acetone, and isobutylene—are presented and discussed as illustrative examples. Furthermore, this guide includes a visualization of the Knoevenagel condensation, the key reaction for the synthesis of this compound, to provide a complete physicochemical context.

Introduction

This compound, a derivative of malononitrile, is a reactive organic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is fundamental for process development, reaction optimization, safety assessments, and predicting its chemical behavior. This guide serves as a resource for researchers and professionals by outlining the necessary theoretical background and practical methodologies for the determination of these properties.

Synthesis of this compound: The Knoevenagel Condensation

This compound is synthesized via the Knoevenagel condensation of acetone and malononitrile. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. A basic catalyst is typically employed to facilitate the deprotonation of malononitrile.

Core Thermodynamic Properties: A Methodological Approach

The core thermodynamic properties of a compound are its standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°). These values are interconnected by the fundamental equation:

ΔGf° = ΔHf° - TΔS°

Where T is the absolute temperature in Kelvin.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It can be determined experimentally, most commonly through combustion calorimetry.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound (typically in pellet form) is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion (ΔHc°) is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the moles of the sample.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law. The combustion reaction for this compound (C6H6N2) is:

C6H6N2(s) + 7O2(g) → 6CO2(g) + 3H2O(l) + N2(g)

The enthalpy of formation is calculated as:

ΔHf°(C6H6N2) = [6 * ΔHf°(CO2) + 3 * ΔHf°(H2O)] - ΔHc°(C6H6N2)

Standard Molar Entropy (S°)

Standard molar entropy is a measure of the disorder or randomness of a substance at a standard state. It can be determined experimentally by measuring the heat capacity of the substance from near absolute zero to the desired temperature and integrating.

Experimental Protocol: Heat Capacity Calorimetry

-

Sample Cooling: A sample of this compound is cooled to a very low temperature, typically near absolute zero, using a cryostat.

-

Incremental Heating: The sample is heated in small, precise increments.

-

Heat Input and Temperature Measurement: The amount of heat added and the resulting temperature change are carefully measured at each step.

-

Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature.

-

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature from 0 K to the target temperature, accounting for the entropies of any phase transitions.

Computational Approach

Alternatively, statistical mechanics and quantum chemical calculations can be used to predict the standard molar entropy. This involves:

-

Geometry Optimization: The molecular geometry of this compound is optimized using computational chemistry software.

-

Vibrational Frequency Calculation: The vibrational frequencies of the molecule are calculated.

-

Partition Function Calculation: The translational, rotational, and vibrational partition functions are calculated from the molecular properties.

-

Entropy Calculation: The standard molar entropy is then calculated from the total partition function.

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation indicates the spontaneity of the formation of a compound from its elements. A negative value signifies a spontaneous process. It is typically not measured directly but calculated from the experimentally determined or computationally estimated enthalpy of formation and standard molar entropy.

Thermodynamic Data of Analogous Compounds

To provide a reference point for the expected thermodynamic properties of this compound, the following tables summarize the available data for its precursors (acetone and malononitrile) and a structurally similar alkene (isobutylene).

Table 1: Thermodynamic Properties of Malononitrile (C3H2N2)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | 187.7 to 188.1[1] | kJ·mol-1 |

| Standard Molar Entropy (S°) | 130.96[1] | J·K-1·mol-1 |

| Standard Enthalpy of Combustion (ΔHc°) | -1654.0 to -1654.4[1] | kJ·mol-1 |

Table 2: Thermodynamic Properties of Acetone (C3H6O)

| Property | Value (liquid) | Value (gas) | Units |

| Standard Enthalpy of Formation (ΔHf°) | -249.4[2] | -218.5[2] | kJ·mol-1 |

| Standard Molar Entropy (S°) | 200.4[2] | 295.35[2] | J·K-1·mol-1 |

| Enthalpy of Combustion (ΔHc°) | -1785.7[2] | - | kJ·mol-1 |

Table 3: Thermodynamic Properties of Isobutylene (C4H8)

| Property | Value (liquid) | Value (gas) | Units |

| Heat of Formation | -37.5[3] | -16.9[3] | kJ·mol-1 |

Conclusion

While direct experimental data for the thermodynamic properties of this compound are currently scarce, this guide provides a robust framework for their determination. By employing standard experimental techniques such as bomb calorimetry and heat capacity measurements, researchers can obtain accurate values for the enthalpy of formation and standard molar entropy. These experimental results can be supplemented and validated by computational chemistry methods. The calculated Gibbs free energy of formation will, in turn, provide critical insights into the stability and reactivity of this compound, aiding in its application in drug development and other scientific endeavors. The provided data for analogous compounds serve as a valuable benchmark for future experimental and computational studies on this important molecule.

References

Solubility of isopropylidenemalononitrile in different organic solvents.

An In-depth Technical Guide to the Solubility of Isopropylidenemalononitrile in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility of this compound, a key building block in the synthesis of various organic compounds, including pharmaceuticals and advanced materials. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound and its Solubility

This compound, also known as 2-propan-2-ylidenepropanedinitrile, is a reactive organic compound with the chemical formula C₆H₆N₂. Its structure, featuring a gem-dinitrile group attached to an isopropylidene moiety, makes it a valuable precursor in various chemical reactions. The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification processes, and formulation development. Understanding its solubility behavior in different organic solvents is paramount for optimizing experimental conditions and achieving desired outcomes.

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. The polarity of both the solute (this compound) and the solvent, as well as their capacity for hydrogen bonding and van der Waals interactions, are the primary determinants of solubility.

Physicochemical Properties and their Impact on Solubility

To understand the solubility of this compound, it is essential to consider its molecular structure and properties.

-

Polarity: The presence of two cyano (-CN) groups imparts significant polarity to the molecule due to the large dipole moment of the C≡N bond.

-

Hydrogen Bonding: this compound does not have any hydrogen bond donor atoms (like O-H or N-H). However, the nitrogen atoms in the cyano groups can act as hydrogen bond acceptors.

-

Molecular Size and Shape: The relatively small and compact structure of this compound influences its interaction with solvent molecules.

These properties suggest that this compound will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Its solubility in nonpolar solvents is expected to be limited.

Solubility Profile of this compound: An Illustrative Overview

| Solvent | Solvent Type | Illustrative Solubility ( g/100 mL at 25°C) | Primary Intermolecular Interactions |

| Acetone | Polar Aprotic | High | Dipole-dipole |

| Acetonitrile | Polar Aprotic | High | Dipole-dipole |

| Dichloromethane | Polar Aprotic | Moderate | Dipole-dipole |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Dipole-dipole, Hydrogen bond acceptor |

| Ethyl Acetate | Polar Aprotic | Moderate | Dipole-dipole |

| Ethanol | Polar Protic | Moderate | Dipole-dipole, Hydrogen bonding (acceptor) |

| Methanol | Polar Protic | Moderate | Dipole-dipole, Hydrogen bonding (acceptor) |

| Toluene | Nonpolar | Low | Van der Waals forces |

| Hexane | Nonpolar | Very Low | Van der Waals forces |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for solubility determination.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

II. Experimental Workflow

Caption: Isothermal shake-flask method for solubility determination.

III. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Filtration:

-

After equilibration, stop the shaking and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Dilution:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate calculations.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method. A standard curve prepared with known concentrations of this compound in the same solvent must be used for quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample determined by HPLC/GC and the known dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Factors Influencing Experimental Accuracy

-

Purity of Compound and Solvents: Impurities can significantly affect solubility measurements.

-

Temperature Control: Solubility is highly temperature-dependent; therefore, precise temperature control is critical.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

-

Prevention of Solvent Evaporation: Loss of solvent will artificially increase the measured concentration.

Conclusion

References

-

"Solubility" . In IUPAC Compendium of Chemical Terminology. Source: IUPAC Gold Book, [Link]

-

"OECD Guideline for the Testing of Chemicals 105: Water Solubility" . Source: Organisation for Economic Co-operation and Development, [Link]

-

"ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products" . Source: International Council for Harmonisation, [Link]

An In-depth Technical Guide to the Health and Safety of Isopropylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for isopropylidenemalononitrile, compiled from safety data sheets and established toxicological testing protocols. The information is intended to ensure the safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol [1] |

| Appearance | Colorless to pale yellow clear liquid[2][3] |

| Odor | Odorless[2] |

| Boiling Point | 112 °C at 25 mmHg[3] |

| Flash Point | 101 °C[3] |

| Specific Gravity | 0.96 (20/20)[3] |

| Refractive Index | 1.47[3] |

| Solubility | Soluble in Methanol[3] |

| Vapor Pressure | 0.146 mmHg at 25°C[4] |

Toxicological Information

This compound is classified as a toxic substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact[2].

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Oral Toxicity | Danger | H301: Toxic if swallowed[1][3] |

| Acute Dermal Toxicity | Danger | H311: Toxic in contact with skin[1][3] |

| Acute Inhalation Toxicity | Danger | H331: Toxic if inhaled[1][3] |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[1][3] |

Symptoms of Exposure:

-

Ingestion: Toxic if swallowed. May cause digestive tract irritation or burns[2].

-

Inhalation: Toxic if inhaled. Causes respiratory system irritation[2].

-

Skin Contact: Toxic in contact with skin. Causes skin irritation[2].

-

Eye Contact: Causes serious eye irritation[2].

There is no available information on chronic toxicity, sensitization, mutagenic effects, or carcinogenicity. It is not considered a carcinogen[2].

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are descriptions of standard OECD protocols used to determine the acute toxicity and irritation potential of chemical substances.

3.1. Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The goal is to identify a dose that causes evident toxicity but not mortality, to minimize animal suffering.

-

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used, as they are often more sensitive.

-

Housing and Fasting: Animals are housed in controlled conditions and fasted overnight before dosing.[5]

-

Dose Administration: The substance is administered as a single oral dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]

-

3.2. Acute Dermal Toxicity - OECD Guideline 402

This guideline outlines the procedure for assessing acute dermal toxicity.[1]

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.[1]

-

Methodology:

-

Animal Selection: Adult rats are commonly used.

-

Preparation: The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.[6]

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[1][6]

-

Observation: Animals are observed for signs of toxicity and mortality daily for at least 14 days. Body weight is recorded weekly.[1]

-

3.3. Acute Inhalation Toxicity - OECD Guideline 403

This test guideline is for assessing the acute toxicity of a substance by inhalation.[4]

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a defined period.[7]

-

Methodology:

-

Animal Selection: The rat is the preferred species.[8]

-

Exposure: The exposure duration is typically 4 hours.[4][7] The study can be a limit test at a single concentration or a full test with multiple concentration groups.[3]

-

Observation: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for at least 14 days.[4][9] Body weight is measured periodically.[4]

-

Necropsy: A full necropsy is performed on all animals at the end of the observation period.[4]

-

3.4. Skin Irritation - Reconstructed Human Epidermis (RhE) Model - OECD Guideline 439

This in vitro method is used to assess the skin irritation potential of chemicals.[10]